molecular formula C20H29N3O B2363877 N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide CAS No. 1089548-26-4

N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide

Número de catálogo B2363877
Número CAS: 1089548-26-4
Peso molecular: 327.472
Clave InChI: ILOAQNLFPUZORB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide, also known as CCG-63802, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mecanismo De Acción

N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide is a selective inhibitor of the unfolded protein response (UPR) sensor IRE1α. The UPR is a cellular stress response pathway that is activated in response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α is a key component of the UPR pathway and is involved in the regulation of various cellular processes such as protein folding, ER stress signaling, and apoptosis. By inhibiting IRE1α, this compound disrupts the UPR pathway and induces ER stress-mediated apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce ER stress-mediated apoptosis in cancer cells by inhibiting the IRE1α-XBP1 pathway. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes by reducing ER stress and inflammation in adipose tissue. Furthermore, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease by inhibiting the IRE1α-XBP1 pathway and reducing ER stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide is a potent and selective inhibitor of IRE1α, making it a valuable tool for studying the UPR pathway and its role in various diseases. However, this compound has limited solubility in water and requires the use of organic solvents for in vitro and in vivo experiments. In addition, this compound has a relatively short half-life and requires frequent dosing to maintain therapeutic levels.

Direcciones Futuras

There are several future directions for the development and application of N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent and selective inhibitors of IRE1α with improved pharmacokinetic properties. Furthermore, the therapeutic potential of this compound in other diseases such as inflammatory bowel disease, cystic fibrosis, and viral infections should be explored. Finally, the combination of this compound with other drugs or therapies should be investigated for improved efficacy and reduced toxicity.

Métodos De Síntesis

N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide can be synthesized through a multistep process involving the reaction of 2,4-dimethylbenzylamine with cycloheptanone, followed by the reaction of the resulting product with cyanogen bromide and N-methylacetamide. The final product is obtained after purification through column chromatography.

Aplicaciones Científicas De Investigación

N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Propiedades

IUPAC Name

N-(1-cyanocycloheptyl)-2-[(2,4-dimethylphenyl)methyl-methylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c1-16-8-9-18(17(2)12-16)13-23(3)14-19(24)22-20(15-21)10-6-4-5-7-11-20/h8-9,12H,4-7,10-11,13-14H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOAQNLFPUZORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN(C)CC(=O)NC2(CCCCCC2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.